molecular formula C16H17F3N4O B12238269 1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No.: B12238269
M. Wt: 338.33 g/mol
InChI Key: FFKUUQYSBPLHSZ-UHFFFAOYSA-N
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Description

1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group and the piperazine ring in its structure contributes to its distinctive properties and reactivity.

Preparation Methods

The synthesis of 1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, including condensation, cyclization, and functional group transformations. One common synthetic route starts with the reaction of 1-methyl-1,2-dihydropyrazin-2-one with 4-(3-(trifluoromethyl)phenyl)piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and piperazine ring can participate in nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine ring facilitates its interaction with biological targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one include:

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

1-methyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrazin-2-one

InChI

InChI=1S/C16H17F3N4O/c1-21-6-5-20-14(15(21)24)23-9-7-22(8-10-23)13-4-2-3-12(11-13)16(17,18)19/h2-6,11H,7-10H2,1H3

InChI Key

FFKUUQYSBPLHSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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